molecular formula C12H15NO2S B15296418 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B15296418
M. Wt: 237.32 g/mol
InChI Key: UQNOHFZKBGBTRM-UHFFFAOYSA-N
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Description

4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused thienopyrrole core substituted with a methyl group at position 2 and an isobutyl group at position 2. This structure combines a sulfur-containing thiophene ring with a pyrrole moiety, creating a planar aromatic system.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

2-methyl-4-(2-methylpropyl)thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C12H15NO2S/c1-7(2)6-13-9-4-8(3)16-11(9)5-10(13)12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15)

InChI Key

UQNOHFZKBGBTRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=C(N2CC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Knorr Pyrrole Synthesis and Thiophene Annulation

The thieno[3,2-b]pyrrole scaffold is commonly assembled via cyclization reactions that fuse thiophene and pyrrole rings. A foundational approach involves the Knorr pyrrole synthesis, where a β-ketoester derivative undergoes condensation with an amine to form the pyrrole ring. For 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, ethyl thiophene-2-carboxylate serves as the starting material. Nitration at the 5-position generates a nitro-thiophene intermediate, which is subsequently reduced to an amine and cyclized using triethylsilane or palladium catalysts.

A critical modification involves the introduction of the isobutyl group at the 4-position. Cyclohexanone condensation followed by reductive amination with sodium cyanoborohydride achieves this substitution, yielding a 65–78% isolated yield under optimized conditions. Challenges in regioselectivity during nitration necessitate chromatographic separation of isomers, reducing overall efficiency.

Palladium-Catalyzed Heteroannulation

Suzuki-Miyaura Coupling for Substituent Installation

Palladium-mediated cross-coupling reactions enable precise installation of aryl and alkyl groups onto the thienopyrrole core. In one protocol, a brominated thienopyrrole intermediate undergoes Suzuki-Miyaura coupling with isobutylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate. This method achieves 82% yield but requires anhydrous dimethylformamide and elevated temperatures (110°C), posing scalability challenges.

Sonogashira Coupling for Alkyne Functionalization

For derivatives requiring alkyne spacers, Sonogashira coupling with phenylacetylene derivatives has been employed. Using Pd(PhCN)₂Cl₂ and P(t-Bu)₃ as catalysts, this reaction proceeds at 80°C in tetrahydrofuran, affording 70–85% yields. However, competing homocoupling and alkyne polymerization necessitate careful stoichiometric control.

Hydrolysis and Carboxylic Acid Formation

Alkaline Hydrolysis of Esters

The carboxylic acid functionality at the 5-position is introduced via hydrolysis of a methyl or ethyl ester precursor. Lithium hydroxide in ethanol at 70°C for 10 hours quantitatively converts the ester to the carboxylic acid. Alternative conditions using hydrochloric acid in dioxane-water mixtures yield the acid directly as a crystalline solid, simplifying purification.

Protecting Group Strategies

During multi-step syntheses, protecting groups such as tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) are employed to prevent undesired side reactions. For example, Boc-protected intermediates undergo clean deprotection under acidic conditions (trifluoroacetic acid in dichloromethane), preserving the integrity of the carboxylic acid group.

Industrial-Scale Optimization Challenges

Solvent and Catalyst Selection

Patent data highlights the preference for 2-propanol as a solvent in cyanation reactions due to its high boiling point (82°C) and compatibility with metal cyanides. Catalytic systems using copper(I) iodide and 1,10-phenanthroline reduce side product formation during cyanation, improving yields to 89%.

Temperature and Time Dependence

Reaction kinetics studies reveal that palladium-catalyzed cyclizations require precise temperature control. Optimal results are obtained at 140–160°C for 15 hours, with deviations leading to incomplete ring closure or over-reduction.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Scalability
Knorr Cyclization Triethylsilane, Pd(OAc)₂ 110°C, DMF, 12 h 65–78 Moderate
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 110°C, DMF, 8 h 82 High
Alkaline Hydrolysis LiOH, EtOH 70°C, 10 h 95–100 High
Cyanation CuCN, 1,10-phenanthroline 140°C, NMP, 15 h 89 Industrial

Chemical Reactions Analysis

Types of Reactions: 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alcohols or amines in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Esters or amides.

Scientific Research Applications

4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Lysine-specific demethylases (KDM1A and LSD1).

    Pathways Involved: Inhibition of these demethylases affects the methylation status of histones, thereby regulating gene transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The thieno[3,2-b]pyrrole-5-carboxylic acid scaffold allows for structural modifications that influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thieno[3,2-b]pyrrole-5-carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 2-Me, 4-iso-butyl C₁₃H₁₇NO₂S 251.345 2097971-41-8 Research use (exact bioactivity under study)
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 4-Me C₈H₇NO₂S 181.21 841222-62-6 DAO inhibitor; neuropathic pain modulation
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (unsubstituted) None C₇H₅NO₂S 167.18 39793-31-2 Precursor for DAO inhibitors and antimicrobial agents
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 2-Me C₈H₇NO₂S 181.21 N/A Intermediate for antiparasitic agents (e.g., Giardia duodenalis inhibitors)
2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 2-SMe C₈H₇NO₂S₂ 213.27 332099-62-4 Potential antioxidant/antimicrobial activity (inferred from structural class)

Key Findings from Comparative Studies

Bioactivity: DAO Inhibition: The 4-methyl analog (CAS 841222-62-6) reduces neuropathic pain by inhibiting DAO, which modulates spinal H₂O₂ levels . In contrast, the unsubstituted core (CAS 39793-31-2) shows weaker inhibition, suggesting alkylation at position 4 enhances binding affinity . Antimicrobial Activity: Chloroform extracts containing methyl-esterified analogs (e.g., 3,4-diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester) exhibit broad-spectrum antimicrobial effects, attributed to the ester’s lipophilicity improving membrane penetration .

Synthetic Routes: 4-Alkyl Derivatives: Alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with sodium hydride and alkyl halides in DMF is a common method (e.g., 4-methyl and 4-isopentyl derivatives) . The isobutyl variant likely follows a similar protocol. Carboxylic Acid Activation: Conversion to acyl chlorides (using oxalyl chloride) enables further functionalization into carboxamides, which are critical for carbonic anhydrase inhibition .

Solubility: The carboxylic acid group ensures moderate aqueous solubility, facilitating formulation for in vivo studies .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursor heterocycles, with substituents introduced via alkylation or acylation. For example, methyl and isobutyl groups can be added using alkyl halides under basic conditions. Reaction temperature and solvent polarity significantly affect yield and purity. Lower temperatures (0–5°C) may reduce side reactions, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Structural analogs, such as methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, show that ester groups improve solubility during purification .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • ¹H/¹³C NMR : To confirm proton environments and carbon backbone, referencing shifts of analogous thienopyrroles (e.g., δ 2.5–3.0 ppm for methyl groups) .
  • IR Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene ring vibrations .
  • Mass Spectrometry (HRMS) : For exact molecular weight verification, ensuring no impurities from incomplete substitution .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic solvents?

  • Methodological Answer : The carboxylic acid group confers moderate aqueous solubility at neutral/basic pH, while the isobutyl and thiophene moieties enhance lipophilicity. Stability tests in DMSO show decomposition <5% over 48 hours at 25°C. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize the introduction of the isobutyl group to minimize side reactions during synthesis?

  • Methodological Answer : Isobutyl group installation via SN2 reactions may compete with elimination. Strategies include:

  • Using bulky bases (e.g., DBU) to favor substitution over elimination.
  • Low-temperature stepwise alkylation, as demonstrated in ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate synthesis, which achieved >85% yield .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate = 3:1) to quench reactions at 90% conversion .

Q. How do modifications at the 2-methyl and 4-isobutyl positions affect reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 2-methyl group sterically hinders electrophilic aromatic substitution, directing reactivity to the 3-position. In contrast, the 4-isobutyl group increases electron density at the thiophene ring, enhancing susceptibility to bromination (e.g., 3-bromo derivatives form at 60°C with NBS in CCl₄) . Computational DFT studies suggest that electron-donating substituents lower activation energy for nucleophilic attacks by ~10 kJ/mol .

Q. What strategies resolve discrepancies in biological activity data across studies of thieno[3,2-b]pyrrole derivatives?

  • Methodological Answer : Contradictions may arise from:

  • Purity Variations : HPLC purity thresholds (>98%) must be enforced, as impurities like 4-methyl analogs can skew IC₅₀ values .
  • Assay Conditions : Standardize buffer pH (e.g., pH 7.4 for kinase assays) and control for solvent effects (e.g., DMSO ≤1% v/v) .
  • Structural Confirmation : Re-examine NMR assignments; misassigned methyl groups in early studies led to incorrect SAR conclusions .

Q. How can computational modeling predict the impact of structural modifications on binding affinity to target enzymes?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). For example, the isobutyl group’s van der Waals interactions with hydrophobic pockets increase binding affinity by ~2 kcal/mol .
  • MD Simulations : Assess conformational stability over 100-ns trajectories; derivatives with rigid thiophene rings show lower RMSD values (<1.5 Å), correlating with improved in vivo efficacy .

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